1-Methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C11H14N4 |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
1-methyl-N-(1-pyridin-3-ylethyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H14N4/c1-9(10-4-3-5-12-6-10)14-11-7-13-15(2)8-11/h3-9,14H,1-2H3 |
InChI Key |
COFNRKYOBHVIHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=CC=C1)NC2=CN(N=C2)C |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Approach
One of the most prevalent methods involves palladium-catalyzed cross-coupling reactions, particularly Buchwald-Hartwig amination or Suzuki coupling , to attach the pyridin-3-yl moiety onto a pyrazole precursor.
- Starting Material: 4-bromo-1H-pyrazole
- Reagent: 3-aminopyridine
- Catalyst: Palladium complexes (e.g., Pd₂(dba)₃)
- Ligand: Phosphine-based ligands (e.g., BINAP)
- Conditions: Elevated temperature (~80–120°C), inert atmosphere (argon or nitrogen)
4-bromo-1H-pyrazole + 3-aminopyridine → [Pd catalyst, ligand, base] → this compound
This method is supported by data indicating the amination of halogenated pyrazoles with aminopyridines under palladium catalysis, yielding high purity compounds.
Cyclization of Hydrazone Intermediates
An alternative approach involves initial formation of hydrazone intermediates from 3-pyridinecarboxaldehyde and hydrazine hydrate, followed by cyclization under acidic conditions to form the pyrazole ring.
- Step 1: Condensation of 3-pyridinecarboxaldehyde with hydrazine hydrate to form hydrazone.
- Step 2: Cyclization under acidic conditions (e.g., acetic acid, reflux) to generate the pyrazole core.
- Step 3: N-methylation at the pyrazole nitrogen using methylating agents like methyl iodide or dimethyl sulfate.
- Reflux temperatures (~100°C)
- Acidic medium (acetic acid or hydrochloric acid)
- Methylation at controlled temperatures to avoid overalkylation
Direct N-alkylation of Pyrazole Derivatives
Another method involves direct N-methylation of pre-formed pyrazole derivatives bearing the pyridin-3-yl substituent. This is achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate).
Pyrazole derivative + methyl iodide → N-methylated pyrazole
Industrial and Large-Scale Synthesis
Research indicates that industrial synthesis emphasizes optimizing yield and purity through process intensification, such as:
- Use of catalytic systems for regioselective functionalization
- Employing continuous flow reactors for better control
- Purification via crystallization or chromatography
An example from patent literature describes the preparation of related pyrazole derivatives through multi-step processes involving halogenation, coupling, and methylation, with yields exceeding 80% under optimized conditions.
Reaction Data and Comparative Analysis
| Method | Key Reagents | Catalysts | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Palladium-catalyzed coupling | 4-bromo-1H-pyrazole, 3-aminopyridine | Pd₂(dba)₃, BINAP | 80–120°C, inert atmosphere | Up to 85% | High regioselectivity |
| Hydrazone cyclization | 3-pyridinecarboxaldehyde, hydrazine hydrate | Acidic reflux | ~100°C | 60–75% | Suitable for bulk synthesis |
| N-methylation | Pyrazole derivative, methyl iodide | Potassium carbonate | Room to 60°C | 70–90% | Efficient for final methylation |
Notes on Reaction Optimization and Purification
- Catalyst Loading: Typically 1–5 mol% for palladium-catalyzed reactions.
- Solvent Choice: Common solvents include ethanol, dimethylformamide (DMF), or toluene.
- Purification: Crystallization, column chromatography, or recrystallization from suitable solvents ensures high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced amine form.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide can introduce halogen atoms into the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in chloroform or carbon tetrachloride.
Major Products:
Oxidation: N-oxides of the pyrazole ring.
Reduction: Reduced amine derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
1-Methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, altering the function of the target protein and modulating biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Substituent Variations on the Pyridine Ring
Key Insight : Fluorination of the pyridine ring (e.g., 5-fluoro analog) enhances electrophilicity and may improve binding affinity in biological targets . The ethyl spacer in the target compound could reduce steric hindrance compared to bulkier substituents.
Variations in Pyrazole Substituents
Key Insight : Chlorine or methyl groups at the pyrazole’s 3-position (e.g., 3-chloro or 3-methyl) enhance steric and electronic effects, influencing reactivity and bioactivity. The cyclopropyl group in the N-cyclopropyl analog improves metabolic stability .
Hybrid Heterocyclic Systems
Key Insight : Fusion with additional heterocycles (e.g., pyrimidine, oxadiazole) expands π-π stacking and hydrogen-bonding capabilities, critical for drug design .
Biological Activity
1-Methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 202.26 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of aminopyrazole derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines. A study reported that certain pyrazole derivatives exhibited IC50 values ranging from 73 to 84 mg/mL against different cancer cell lines, indicating their potential as anticancer agents .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (mg/mL) | Effectiveness |
|---|---|---|---|
| This compound | HeLa | 54.25 | Moderate inhibition |
| Other aminopyrazoles | HepG2 | 38.44 | Significant inhibition |
| Various derivatives | Normal fibroblasts | >80 | No toxicity |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer progression. For example, it has been suggested that pyrazole derivatives can inhibit the phosphorylation of key proteins involved in cell signaling pathways, such as p38 MAPK and MK2 kinases, which are crucial for inflammatory responses and tumor growth .
Pharmacological Studies
Several pharmacological studies have assessed the safety and efficacy of this compound:
- In vitro Studies : In vitro assays have shown that this compound can significantly reduce the proliferation of cancer cells while exhibiting low toxicity towards normal cells .
- In vivo Studies : Animal models have demonstrated promising results regarding the compound's ability to inhibit tumor growth and metastasis without adverse effects on healthy tissues .
Case Studies
A notable case study involved the synthesis and evaluation of various pyrazole derivatives, including this compound. The study found that modifications at specific positions on the pyrazole ring could enhance anticancer activity while minimizing toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
